molecular formula C11H13Cl2NO2 B285124 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

Cat. No.: B285124
M. Wt: 262.13 g/mol
InChI Key: ADAIFFDIZPYTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological effects. In

Scientific Research Applications

3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory properties and may be effective in the treatment of inflammatory bowel disease and other inflammatory disorders. Additionally, it has been shown to have potential anticancer activity, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. Additionally, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and injury. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. These effects are thought to be mediated through the inhibition of COX-2 and other signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide for lab experiments is its well-characterized synthesis method and purity. This makes it a reliable and consistent compound for use in various experiments. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are a number of future directions for research on 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide. One area of interest is further elucidating its mechanism of action, which may lead to the development of more effective therapeutic applications. Additionally, studies could investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies could investigate its potential as a tool for studying the role of COX-2 and other signaling pathways in disease progression.

Synthesis Methods

The synthesis of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thionyl chloride and ammonia to yield the final product. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C11H13Cl2NO2/c1-7-5-9(14-11(15)3-4-12)10(16-2)6-8(7)13/h5-6H,3-4H2,1-2H3,(H,14,15)

InChI Key

ADAIFFDIZPYTPI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCl

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCl

Origin of Product

United States

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